molecular formula C7H8F2N2O B8226565 4-(Difluoromethyl)-3-methoxypyridin-2-amine

4-(Difluoromethyl)-3-methoxypyridin-2-amine

Cat. No.: B8226565
M. Wt: 174.15 g/mol
InChI Key: YORJADBPBADTDS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methoxypyridin-2-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methoxy group at the 3-position, and an amine group at the 2-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), methoxide ions (CH3O-)

Major Products Formed:

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated or thiolated pyridine derivatives

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-3-methoxypyridin-2-amine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and methoxy groups enhances its potential for diverse applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-(difluoromethyl)-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-12-5-4(6(8)9)2-3-11-7(5)10/h2-3,6H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORJADBPBADTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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